N-[3-(5-{[2-(2-bromo-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide
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Overview
Description
N-[3-(5-{[2-(2-bromo-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities
Preparation Methods
The synthesis of N-[3-(5-{[2-(2-bromo-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of the bromo-nitrophenyl group:
Attachment of the acetamide moiety: The final step involves the acylation of the phenyl ring with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[3-(5-{[2-(2-bromo-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of nitro groups to amino groups.
Substitution: The bromo group in the compound can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: It may find applications in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(5-{[2-(2-bromo-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzyme activity: It may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Inducing apoptosis: In cancer cells, the compound may induce programmed cell death (apoptosis) by activating specific signaling pathways.
Modulating inflammatory responses: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
N-[3-(5-{[2-(2-bromo-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds also contain a five-membered ring with nitrogen and sulfur atoms and exhibit similar biological activities, including antimicrobial and anticancer properties.
Imidazole derivatives: Imidazole-containing compounds are known for their broad range of biological activities, including antifungal, antibacterial, and anticancer effects.
Other oxadiazole derivatives: Compounds with different substituents on the oxadiazole ring may exhibit varying degrees of biological activity and specificity.
Properties
Molecular Formula |
C18H13BrN4O5S |
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Molecular Weight |
477.3 g/mol |
IUPAC Name |
N-[3-[5-[2-(2-bromo-5-nitrophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C18H13BrN4O5S/c1-10(24)20-12-4-2-3-11(7-12)17-21-22-18(28-17)29-9-16(25)14-8-13(23(26)27)5-6-15(14)19/h2-8H,9H2,1H3,(H,20,24) |
InChI Key |
IRYWVRUTXXBBQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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